molecular formula C12H18N2 B2927726 3-[(3-Methylpiperidin-1-yl)methyl]pyridine CAS No. 415925-20-1

3-[(3-Methylpiperidin-1-yl)methyl]pyridine

Cat. No.: B2927726
CAS No.: 415925-20-1
M. Wt: 190.29
InChI Key: JMPSDJQPJOLPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methylpiperidin-1-yl)methyl]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. These structures are significant in organic chemistry due to their presence in various pharmaceuticals and natural products. The compound’s unique structure allows it to exhibit a range of biological activities, making it a valuable subject of study in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylpiperidin-1-yl)methyl]pyridine typically involves the alkylation of a pyridine derivative with a piperidine derivativeThe reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylpiperidin-1-yl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-[(3-Methylpiperidin-1-yl)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Methylpiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it can interact with receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Methylpiperidin-2-yl)methyl]pyridine
  • 3-[(1-Methylpiperidin-3-yl)methyl]pyridine
  • 3-[(1-Methylpiperidin-4-yl)methyl]pyridine

Uniqueness

3-[(3-Methylpiperidin-1-yl)methyl]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group on the piperidine ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

3-[(3-methylpiperidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-4-3-7-14(9-11)10-12-5-2-6-13-8-12/h2,5-6,8,11H,3-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPSDJQPJOLPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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